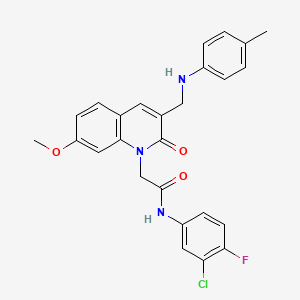

N-(4-乙氧基苯基)-4-(5-甲基-1H-1,2,3-三唑-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

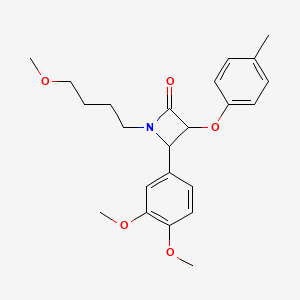

The compound "N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, including as inhibitors of enzymes like stearoyl-CoA desaturase-1 (SCD-1) , gastrokinetic agents , and antimicrobial substances . These compounds often feature a benzamide moiety linked to various heterocyclic rings, such as triazoles, which can significantly influence their chemical and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between a benzoyl group and an amine. For instance, the synthesis of related compounds has been reported through the reaction of acetyl chloride with amines or by the cyclization of acrylamides with hydrazine hydrate . The synthesis of triazole derivatives can be achieved by reacting carbohydrazides with acyl compounds in the presence of acid catalysts . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of "N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the crystal system, lattice constants, and molecular geometry. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined through DFT calculations, which are essential for understanding the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes and the synthesis of Mannich base derivatives using primary amines . These reactions can lead to the formation of new compounds with potentially different biological activities. The reactivity of these compounds can be further explored by studying their molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, intramolecular hydrogen bonding can affect the compound's stability and solubility . The presence of substituents on the benzamide ring can also impact the compound's physical properties, as seen in the formation of different regioisomers during cycloaddition reactions . Additionally, the antimicrobial activities of these compounds can be assessed through bioassays against various microorganisms .

科学研究应用

合成和抗菌活性

三唑衍生物,如与 N-(4-乙氧基苯基)-4-(5-甲基-1H-1,2,3-三唑-1-基)苯甲酰胺相关的衍生物,已被合成并对其抗菌活性进行了评估。例如,Bektaş 等人(2010 年)合成了新型 1,2,4-三唑衍生物并评估了它们的抗菌特性,表明一些化合物对各种微生物具有良好或中等的活性 (Bektaş 等人,2010 年)。

抗病毒和抗流感活性

基于苯甲酰胺的衍生物(类似于 N-(4-乙氧基苯基)-4-(5-甲基-1H-1,2,3-三唑-1-基)苯甲酰胺)的研究,已导致发现了具有显着抗甲型流感病毒活性的化合物。Hebishy 等人(2020 年)报道了基于苯甲酰胺的 5-氨基吡唑对禽流感 H5N1 具有显着的活性,突出了这些化合物在抗病毒研究中的潜力 (Hebishy 等人,2020 年)。

抗癌评估

N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的合成和评估已探索了它们的抗癌活性。Ravinaik 等人(2021 年)开发的衍生物对各种癌细胞系表现出中等至优异的抗癌活性,说明了此类化合物在癌症治疗中的治疗潜力 (Ravinaik 等人,2021 年)。

抗疟疾活性

苯甲酰胺的衍生物,如与 N-(4-乙氧基苯基)-4-(5-甲基-1H-1,2,3-三唑-1-基)苯甲酰胺相关的衍生物,也已针对它们的抗疟疾活性进行了研究。Hermann 等人(2021 年)报道了针对恶性疟原虫菌株制备和测试新衍生物的情况,揭示了有希望的活性并为疟疾的新疗法提供了启示 (Hermann 等人,2021 年)。

属性

IUPAC Name |

N-(4-ethoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-3-24-17-10-6-15(7-11-17)20-18(23)14-4-8-16(9-5-14)22-13(2)12-19-21-22/h4-12H,3H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMMFXWDGFWJLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

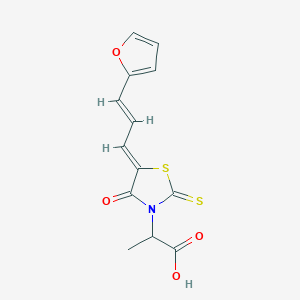

![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B3000058.png)

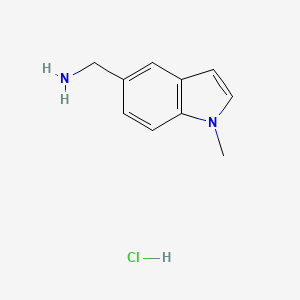

![3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone](/img/structure/B3000063.png)

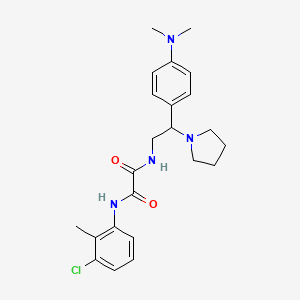

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)

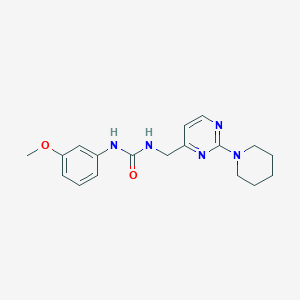

![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)